2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically starts with 2,4-dichlorobenzoic acid and involves the formation of an amide linkage with 5-(propylthio)-1,3,4-thiadiazole-2-amine.
Reaction Conditions: : This process usually requires the use of condensing agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) under anhydrous conditions.
Industrial Production Methods
Scale-Up: : Industrial-scale production might employ automated reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Purification: : Crystallization, recrystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions might lead to the cleavage of the thiadiazole ring.
Substitution: : Chlorine atoms on the benzamide ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Often employs reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Utilizes reducing agents like lithium aluminium hydride.
Substitution: : Involves nucleophiles such as amines or thiols.
Major Products
Oxidation forms sulfoxides or sulfones.
Reduction cleaves the thiadiazole ring.
Substitution replaces chlorine atoms with nucleophiles, forming various derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential use as an antimicrobial or anticancer agent. Industry : Utilized in developing materials with specific chemical resistance properties.
Mechanism of Action
Mechanism: : Works by interacting with specific molecular targets, inhibiting or modifying their functions. Molecular Targets and Pathways : Can target enzymes or receptors involved in critical biochemical pathways, disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to other benzamides and thiadiazole derivatives, 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibits unique properties due to the presence of both chlorine atoms and the propylthio group. Similar Compounds : Similar compounds include 2,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide and 5-(propylthio)-1,3,4-thiadiazole derivatives. These compounds share structural motifs but differ in their specific substituents and, consequently, their chemical behavior and applications.
Properties
IUPAC Name |
2,4-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-4-3-7(13)6-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXXLUIDGQAJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.